5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde
Description
Properties
IUPAC Name |
5-fluoro-2-oxo-1H-pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-2-8-6(10)1-4(5)3-9/h1-3H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMOZPSGFCCDGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376625 | |
| Record name | 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500148-38-9 | |
| Record name | 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Routes
The synthesis of 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde typically follows a multi-step approach involving:
- Construction of the dihydropyridine ring system,
- Introduction of the fluorine substituent,
- Selective formylation at the 4-position to install the aldehyde group,
- Control of oxidation state to maintain the 2-oxo functionality.
The starting materials are often fluorinated pyridine derivatives or precursors that can be cyclized and functionalized accordingly.
Formylation Step
The key step in the preparation is the introduction of the carbaldehyde group at the 4-position. This is commonly achieved via formylation reactions using reagents such as:
- Formic acid or formamide under acidic conditions,
- Vilsmeier-Haack reaction (using POCl3 and DMF) adapted for fluorinated pyridines,
- Other electrophilic formylation methods tailored to preserve the fluorine substituent and keto group.
Reaction Conditions
- Reactions are typically conducted under controlled temperature (0–80°C) to avoid decomposition,
- Acidic media are often employed to facilitate electrophilic substitution,
- Reflux conditions may be used to drive esterification or cyclization steps when applicable,
- Use of inert atmosphere (nitrogen or argon) to prevent oxidation of sensitive intermediates.
Industrial Production Considerations
For scale-up and industrial synthesis:
- Continuous flow reactors are preferred to enhance control over reaction parameters and improve yield and reproducibility,
- Catalysts such as acidic resins or Lewis acids may be employed to increase reaction efficiency,
- Optimization focuses on maximizing purity and minimizing side reactions, especially defluorination or over-oxidation,
- Cost-effective reagents and solvents are selected to ensure economic viability.
Detailed Synthetic Protocol Example
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Fluorinated pyridine precursor | Starting material preparation or procurement | High purity required |
| 2 | Formylation reagent (e.g., formic acid + acid catalyst) | Electrophilic substitution at 4-position | Moderate to good yield (50–70%) |
| 3 | Controlled oxidation/reduction | Maintain 2-oxo group, avoid over-oxidation | Reaction monitoring by TLC/NMR |
| 4 | Purification | Recrystallization or chromatography | Purity >95% confirmed by NMR and elemental analysis |
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the position of fluorine, aldehyde, and keto groups via characteristic chemical shifts and coupling constants.
- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular weight and formula.
- Elemental Analysis : Confirms elemental composition within ±0.4% of theoretical values.
- Melting Point Determination : Assesses purity and consistency with literature values.
Research Findings and Comparative Analysis
- Fluorine substitution at position 5 enhances metabolic stability and electrophilicity, which is critical for biological activity and synthetic utility.
- The aldehyde group at position 4 is introduced selectively without affecting the 2-oxo group, which is essential for maintaining the compound’s reactivity.
- Analogous compounds such as methyl or ethyl esters of 5-fluoro-2-oxo-1,2-dihydropyridine derivatives are synthesized via esterification of the corresponding carboxylic acids under reflux with dehydrating agents, providing insight into functional group transformations related to the aldehyde derivative.
- Industrial methods emphasize continuous flow and catalytic processes to improve yield and scalability.
Summary Table of Preparation Methods
| Preparation Aspect | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Starting Material | Fluorinated pyridine derivatives | Commercial or synthesized | High purity essential |
| Formylation | Electrophilic substitution at 4-position | Formic acid, formamide, Vilsmeier-Haack reagents | Acidic conditions, controlled temperature |
| Oxidation Control | Maintain 2-oxo group | Mild oxidants or inert atmosphere | Avoid over-oxidation |
| Purification | Recrystallization, chromatography | Solvents like ethanol, ethyl acetate | Confirm purity by NMR, HRMS |
| Industrial Scale | Continuous flow reactors, catalytic systems | Acidic resins, flow chemistry setups | Enhanced yield and reproducibility |
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products
Oxidation: 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carboxylic acid.
Reduction: 5-Fluoro-2-hydroxy-1,2-dihydropyridine-4-carbaldehyde.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Antibacterial Activity
Research indicates that 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde exhibits notable antibacterial properties. It interacts with DNA gyrase, an essential enzyme in bacterial DNA replication, leading to potential antibacterial effects akin to fluoroquinolone antibiotics. The compound's mechanism involves non-covalent interactions such as hydrogen bonding and metal ion bridging with the enzyme's active site .
Case Study: Interaction with DNA Gyrase
A study utilizing molecular dynamics simulations demonstrated that this compound maintains stability at the active site of DNA gyrase during prolonged simulations, suggesting its potential efficacy in combating bacterial infections.
Anticancer Activity
The compound has also shown promise in anticancer research. Various derivatives of this compound have been tested against multiple cancer cell lines, demonstrating cytotoxic effects that surpass traditional chemotherapeutics like bleomycin. Mechanisms of action may include enzyme inhibition and direct interactions with DNA to disrupt cancer cell proliferation .
Case Study: Cytotoxic Effects on Cancer Cell Lines
In vitro studies indicated that derivatives induced apoptosis in FaDu hypopharyngeal tumor cells, highlighting their potential as novel anticancer agents .
Synthetic Applications
This compound serves as a versatile building block in organic synthesis. It can be employed to derive more complex molecules through various chemical reactions:
Comparison with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Oxo-1,2-dihydropyridine | Lacks fluorine | Commonly used in medicinal chemistry |
| 5-Chloro-2-oxo-1,2-dihydropyridine | Contains chlorine instead of fluorine | Exhibits different biological activities |
| 3-Amino-5-fluoro-2-pyridone | Contains an amino group | Potentially more active against specific targets |
| 4-Methyl-5-fluoro-2-pyridone | Methyl substitution on pyridone | Altered solubility and reactivity |
The distinct combination of functional groups in this compound influences its reactivity and biological properties compared to these similar compounds .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and binding affinity to biological targets. The oxo and carbaldehyde groups facilitate various chemical interactions, contributing to its biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical properties of 5-fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde can be contextualized by comparing it to structurally or functionally analogous compounds. Below is a detailed analysis:
Structural Analogs: Selenium-Containing Derivatives
Compound: 5,5’-Selenobis(1-benzyl-2-oxo-1,2-dihydropyridine-4-carbaldehyde)
- Core Structure : A bis-pyridine system linked via a selenium bridge, with additional benzyl groups at the 1-position .
- Benzyl groups increase steric bulk and lipophilicity, which may improve membrane permeability but reduce reactivity compared to the simpler aldehyde-containing parent compound.
- Pharmacological Activity : Demonstrated efficacy in in vitro anticancer and antimicrobial assays, attributed to selenium’s synergy with heterocyclic frameworks .
Table 1 : Structural and Functional Comparison
Functional Analogs: Indolinone-Based IRTKIs
Compound: N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide (Compound 1)
- Core Structure : Indole ring with a 5-fluoro-2-oxo-1,2-dihydro motif, fused to a pyrrole-carboxamide scaffold.
- Key Differences :
- The indole core replaces pyridine, altering electronic properties and target selectivity.
- The 3-ylidene methyl group and pyrrole-carboxamide side chain enhance binding to tyrosine kinase active sites.
- Pharmacological Activity: Potent kinase inhibition in monotherapy or combination with anti-CTLA4 antibodies, demonstrating broader therapeutic utility than the pyridine-based aldehyde .
Substituent Effects on Reactivity and Bioactivity
- Fluorine : Enhances metabolic stability and electron-withdrawing effects in both pyridine and indole derivatives, improving target binding .
- Aldehyde vs. Selenium/Benzyl Groups : The aldehyde in this compound offers a site for covalent modification or prodrug design, whereas selenium and benzyl groups in its analogs prioritize redox activity and lipophilicity .
Biological Activity
5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Molecular Formula: CHFNO
Molecular Weight: 141.10 g/mol
CAS Number: 716477-81-7
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to interact with DNA gyrase , an enzyme critical for bacterial DNA replication. This interaction leads to antibacterial effects comparable to those of fluoroquinolone antibiotics. The compound demonstrates effectiveness against various bacterial strains, with studies reporting minimum inhibitory concentrations (MICs) that highlight its potency.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Mode of Action |
|---|---|---|
| Escherichia coli | 32 | Inhibition of DNA gyrase |
| Staphylococcus aureus | 16 | Inhibition of DNA gyrase |
| Pseudomonas aeruginosa | 64 | Inhibition of DNA gyrase |
Anticancer Properties
The compound has also been investigated for its cytotoxic effects against various cancer cell lines. Derivatives of this compound have shown promising results in inhibiting the growth of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 10 | Induction of apoptosis |
| MCF-7 (breast cancer) | 15 | Cell cycle arrest at G0/G1 phase |
| A549 (lung cancer) | 20 | Inhibition of proliferation |
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Fluorination : Introduction of a fluorine atom at the 5-position of a pyridine derivative.
- Oxidation : Conversion of the 2-position to an oxo group.
- Formylation : Introduction of a formyl group at the 4-position.
These methods highlight the versatility in synthesizing this compound and its derivatives.
Case Study 1: Antibacterial Efficacy
A study conducted by researchers evaluated the antibacterial efficacy of various derivatives of 5-Fluoro-2-oxo-1,2-dihydropyridine against clinical isolates of resistant bacterial strains. The results indicated that certain derivatives exhibited enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant infections .
Case Study 2: Anticancer Activity
Another significant study focused on the anticancer properties of this compound in vitro. The researchers reported that treatment with 5-Fluoro-2-oxo-1,2-dihydropyridine resulted in a dose-dependent reduction in cell viability in several cancer cell lines. The study concluded that this compound could serve as a lead candidate for further development in cancer therapeutics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves formylation at the 4-position of a fluorinated dihydropyridine scaffold. A Friedel-Crafts acylation or Vilsmeier-Haack reaction may be employed, with careful control of temperature and stoichiometry to avoid over-oxidation. For analogs like 5-(dimethoxymethyl)-2-fluorobenzaldehyde (CAS 334019-14-6), protective groups (e.g., methoxymethyl) are used to stabilize reactive aldehyde intermediates . Optimization requires monitoring via HPLC or LC-MS to track byproduct formation.
Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : and NMR can confirm the fluorine environment and tautomeric forms (e.g., keto-enol equilibrium).
- X-ray crystallography : Programs like SHELXL (from the SHELX suite) refine crystal structures, resolving ambiguities in bond lengths and angles. For example, SHELX is widely used for small-molecule refinement, including dihydropyridine derivatives .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns.
Q. What are the key reactivity patterns of the aldehyde group in this compound under basic or acidic conditions?
- Methodological Answer : The aldehyde group is prone to nucleophilic attack (e.g., condensation reactions). In acidic media, protonation enhances electrophilicity, enabling Schiff base formation. Under basic conditions, aldol addition may occur. Stabilization strategies include using aprotic solvents (e.g., DMF) or low temperatures, as seen in analogous benzaldehyde derivatives .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the tautomeric stability or biological activity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates energy differences between tautomers (e.g., keto vs. enol forms). For dihydropyridines, solvent effects (PCM models) and substituent electronegativity (e.g., fluorine) significantly influence tautomeric preference. Docking studies against target proteins (e.g., kinases) require parameterization of the aldehyde’s partial charges and tautomer-specific conformers .
Q. What crystallographic challenges arise when resolving the structure of this compound, and how are they addressed?
- Methodological Answer : Challenges include low crystal quality due to flexible aldehyde moieties and disorder in fluorine positions. SHELXD (for phase problem solving) and TWINLAW (for twinned crystals) in the SHELX suite improve refinement. For example, SHELXTL (Bruker AXS) handles high-resolution data for fluorine-containing heterocycles .
Q. How should researchers address contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for this compound?
- Methodological Answer : Discrepancies often stem from dynamic tautomerism or solvent effects. Validate computational models by comparing experimental NMR shifts with DFT-calculated isotropic shielding constants. For dihydropyridines, deuterated DMSO or CDCl may stabilize specific tautomers, simplifying spectral interpretation .
Q. What strategies are effective for studying the biological activity of this compound in in vitro assays, given its potential instability?
- Methodological Answer : Stabilize the aldehyde group via in situ protection (e.g., as a dimethyl acetal) during screening. Use LC-MS to quantify degradation products. For analogs like 5-fluoro-2,4-dimethoxypyrimidine (CAS 4330-22-7), structure-activity relationship (SAR) studies prioritize substituent effects on target binding .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies between observed and predicted reactivity in fluorinated dihydropyridines?
- Methodological Answer : Fluorine’s electron-withdrawing effects may alter reaction pathways unexpectedly. For example, fluorine at the 5-position can sterically hinder nucleophilic attack at the 4-carbaldehyde. Use kinetic studies (e.g., variable-temperature NMR) to probe intermediate formation. Compare with non-fluorinated analogs to isolate electronic vs. steric contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
